N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
CAS No.:
Cat. No.: VC16334432
Molecular Formula: C22H17ClN2S
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2S |
|---|---|
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | 3-benzyl-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C22H17ClN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |
| Standard InChI Key | MDYMQWWEMXINBG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at the 3- and 4-positions include a benzyl group (C6H5CH2) and a 4-chlorophenyl moiety (ClC6H4), while the 2-position is occupied by an aniline-derived imine group (C6H5N=). The (2Z) configuration indicates the geometric isomerism of the imine bond, which influences molecular planarity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H17ClN2S | |
| Molecular Weight | 376.9 g/mol | |
| IUPAC Name | 3-Benzyl-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine | |
| XLogP3 (Lipophilicity) | 5.1 (estimated) | |
| Hydrogen Bond Donors | 1 |
The lipophilicity (XLogP3 = 5.1) suggests high membrane permeability, a critical factor for oral bioavailability . The single hydrogen bond donor (imine NH) and three acceptors (thiazole S, N, and Cl) facilitate interactions with polar residues in enzyme active sites.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 4-chlorobenzaldehyde and aniline derivatives. A typical route includes:
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Formation of the Thiazole Core: Condensation of 4-chlorophenylglyoxal with thiourea derivatives under acidic conditions generates the thiazole ring .
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Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide in the presence of a base like K2CO3.
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Imine Formation: Reaction of the intermediate thiazol-2-amine with benzaldehyde under reflux to yield the final Schiff base .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | HCl (cat.), EtOH, 80°C, 12 h | 65–70 |
| Benzylation | BnBr, K2CO3, DMF, RT, 6 h | 85 |
| Imine Synthesis | Benzaldehyde, MeOH, reflux, 8 h | 78 |
Optimization studies emphasize the use of polar aprotic solvents (e.g., DMF) to enhance benzylation efficiency. Catalytic Sc(OTf)3 has been explored to improve imine stereoselectivity, though yields remain moderate (≤78%) .
Pharmacological Applications
Anticancer Activity
Mechanistic studies reveal potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK6, which regulate cell cycle progression. In silico docking (PDB: 1HCL) demonstrates binding to the ATP-binding pocket via:
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Hydrophobic interactions with the benzyl and 4-chlorophenyl groups.
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Hydrogen bonding between the imine NH and Asp86.
Table 3: In Vitro Cytotoxicity Data
| Cell Line | IC50 (μM) | Target Protein |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.89 | CDK2 |
| A549 (Lung Cancer) | 1.24 | CDK6 |
The compound exhibits nanomolar potency against MCF-7 cells, surpassing first-line agents like palbociclib (IC50 = 1.2 μM).
Molecular Docking and Structure-Activity Relationships
Binding Mode Analysis
Docking simulations (AutoDock Vina) highlight the importance of the 4-chlorophenyl group in stabilizing the compound within hydrophobic subpockets. Removing the chlorine atom reduces binding affinity by 40%, while substituting benzyl with methyl decreases potency 10-fold.
Comparative Analysis with Analogues
Compared to n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (PubChem CID 746652), the imine group in N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline enhances π-π stacking with Tyr15, improving inhibitory activity 3-fold .
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